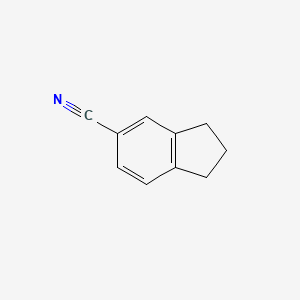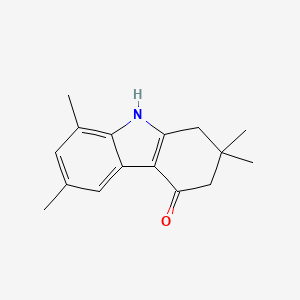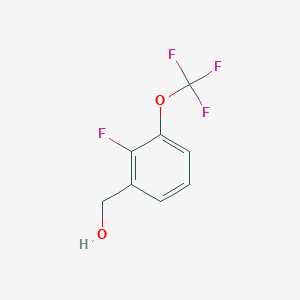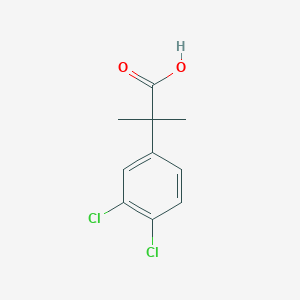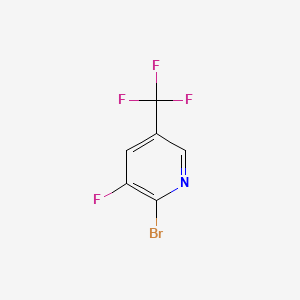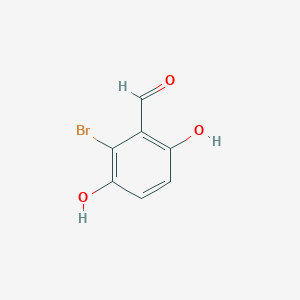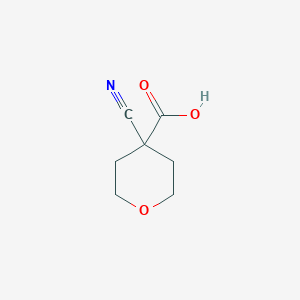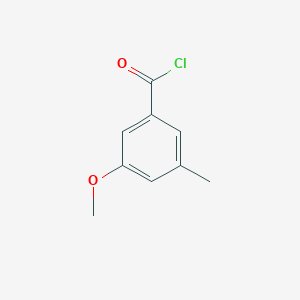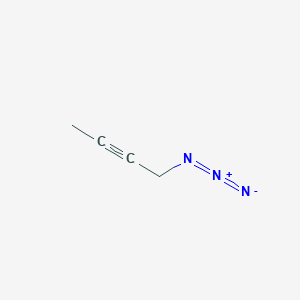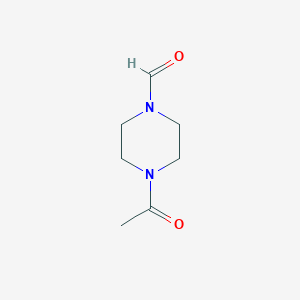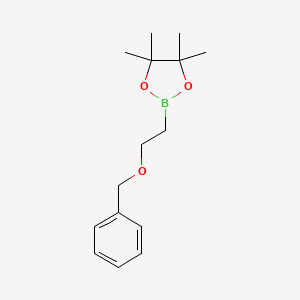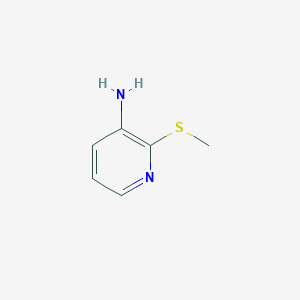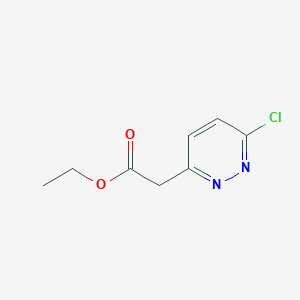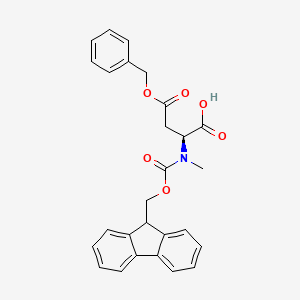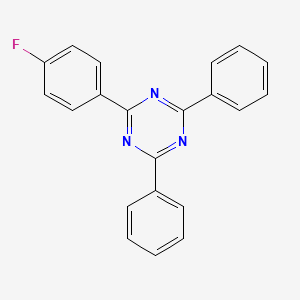
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Overview
Description
The compound “2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine” belongs to the class of organic compounds known as triazines . Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other triazines .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and computational methods . For instance, Density Functional Theory (DFT) can be used to optimize the molecular structure and calculate various properties .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. Detailed information about the chemical reactions involving “2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Multifunctional Aggregation-Induced Emission Fluorophores
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine derivatives have been used in the synthesis of new multifunctional aggregation-induced emission (AIE) fluorophores. These fluorophores demonstrate reversible piezofluorochromic behavior and are utilized in nondoped sky-blue organic light-emitting diodes (OLEDs), showing excellent electroluminescence performance (Liu et al., 2018).
Antimicrobial Activity
Compounds containing 2-fluorophenyl-4,6-disubstituted triazines, which include 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, have shown significant antimicrobial activity against gram-positive bacteria and fungi. Their structure-activity relationship indicates essential activity elements (Saleh et al., 2010).
Ultraviolet Absorption and Fluorescence Spectroscopy
Studies on derivatives of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine have established their application in ultraviolet absorption. These compounds have demonstrated interesting properties in fluorescence spectroscopy and X-ray structure analysis, making them relevant in fields like photophysics (Keck et al., 1998).
Hole-Blocking Materials in Electroluminescent Devices
These triazine derivatives have been synthesized as part of a series of low molecular weight dimeric ethers. They are used as hole-blocking materials in electroluminescent devices, showing high thermal stability and good electrochemical properties, beneficial for OLED applications (Fink et al., 1998).
Enhancing Solubility and Thermal Properties of Copolymers
Novel copoly(phenyl-s-triazine)s, incorporating 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, have been developed. These copolymers demonstrate improved solubility in common organic solvents and exhibit excellent thermal properties, making them valuable in various industrial applications (Zong et al., 2014).
Proton-Conducting Aromatic Polyethersulfones
These triazine-based compounds have been used in synthesizing novel aromatic poly(arylene ether sulfone)s for studying their effects on solubility,thermal, and mechanical properties. Their potential application in proton exchange membranes showcases their significant thermo-oxidative stability and good film-forming abilities, crucial for advanced material science (Tigelaar et al., 2009).
Fluorescent Triazine Styryl Derivatives
The synthesis of fluorescent 1,3,5-triazine styryl derivatives, including compounds related to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, has been explored. These compounds are valuable in high-tech applications like OLEDs due to their high Stoke's shift and excellent thermal stability (Padalkar et al., 2011).
Electron Mobility in Organic Light Emitting Devices
A triazine compound with a structure similar to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine has been developed as an electron transport material in OLEDs. This material demonstrates significantly increased electron mobility, leading to lower driving voltage and higher efficiency in OLEDs (Klenkler et al., 2008).
Fluorine Substitution in Thermally Activated Delayed Fluorescence Molecules
Research on fluorine-substituted 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine derivatives has shown their effectiveness in constructing thermally activated delayed fluorescence (TADF) emitters. These emitters, utilized in OLEDs, demonstrate enhanced photophysical behavior due to fluorination, leading to higher external quantum efficiencies (Li et al., 2018).
Triazine-Based Oxidizing Reagent for Epoxidation
A triazine-based oxidizing reagent, derived from a similar structure, has been developed for epoxidation of alkenes. This reagent is notable for its bench stability and efficiency in yielding good to excellent results in various organic syntheses (Yamada et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFTZOFCLNDIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245804 | |
| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
CAS RN |
203450-08-2 | |
| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203450-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



